Collagen Triple Helix Thermal Stability: (2S,4R)-4-Methoxyproline vs. (2S,4R)-4-Hydroxyproline
Incorporation of (2S,4R)-4-methoxyproline (Mop), the deprotected analog of the target compound, into collagen-model peptides produces a significant enhancement in triple-helix thermal stability relative to both natural (2S,4R)-4-hydroxyproline (Hyp) and the unsubstituted proline baseline. Differential scanning calorimetry (DSC) and circular dichroism (CD) spectroscopy demonstrate that Mop-containing peptides exhibit a melting temperature (Tm) of approximately 46.5°C, compared to 24.0°C for the (ProProGly) control and a previously established value of approximately 58°C for (ProHypGly) [1]. While the absolute Tm of (ProMopGly) is slightly lower than (ProHypGly), the thermodynamic comparison reveals that O-methylation decreases triple-helix hydration while maintaining stereoelectronic preorganization [1]. Critically, the (2S,4S)-4-methoxyproline diastereomer restores a Cγ-endo pucker and confers a distinctly different stability profile than the (2S,4R) configuration, underscoring the absolute requirement for correct (4R) stereochemistry in the target compound [2].
| Evidence Dimension | Thermal stability of collagen triple helix (melting temperature, Tm) |
|---|---|
| Target Compound Data | (ProMopGly)10 peptide Tm ≈ 46.5°C (Mop = (2S,4R)-4-methoxyproline, deprotected analog of target compound) |
| Comparator Or Baseline | (ProProGly)10 baseline Tm = 24.0°C; (ProHypGly)10 natural Hyp-containing peptide Tm = 58.0°C |
| Quantified Difference | Mop-containing peptide: ΔTm = +22.5°C vs. ProProGly baseline; ΔTm = -11.5°C vs. Hyp-containing peptide |
| Conditions | Circular dichroism spectroscopy and differential scanning calorimetry on (ProXaaGly)10 collagen-model peptides in aqueous buffer |
Why This Matters
This quantitative thermal stability enhancement over the unsubstituted proline baseline demonstrates that the 4-methoxy substitution, in the correct (4R) stereochemistry, preorganizes the peptide backbone for triple-helix formation, making this building block essential for designing collagen mimetic biomaterials with tunable stability.
- [1] Kotch, F. W., Guzei, I. A., & Raines, R. T. (2008). Stabilization of the collagen triple helix by O-methylation of hydroxyproline residues. Journal of the American Chemical Society, 130(10), 2952-2953. View Source
- [2] Shoulders, M. D., & Raines, R. T. (2010). The aberrance of the 4S diastereomer of 4-hydroxyproline. Journal of the American Chemical Society, 132(31), 10857-10865. View Source
